molecular formula C20H24N4OS B10862752 7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10862752
M. Wt: 368.5 g/mol
InChI Key: LFYGGOABDXCZAR-UHFFFAOYSA-N
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Description

7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

  • Formation of the Benzothiophene Core : The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions of suitable precursors under acidic or basic conditions.
  • Introduction of the Pyrimidine Ring : The pyrimidine ring is then introduced through condensation reactions involving appropriate amines and aldehydes or ketones.
  • Functionalization : The tert-butyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
  • Hydrazinylation : The final step involves the introduction of the hydrazinyl group, which can be achieved through the reaction of hydrazine derivatives with the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
  • Reduction : Reduction reactions can target the pyrimidine ring or the benzothiophene core, resulting in the formation of dihydro or tetrahydro derivatives.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and tert-butyl groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
  • Reduction : Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
  • Substitution : Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products:
  • Oxidation : Azo or azoxy derivatives.
  • Reduction : Dihydro or tetrahydro derivatives.
  • Substitution : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its hydrazinyl group is of particular interest due to its ability to form stable complexes with metal ions, which can be used in enzyme inhibition studies.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests potential activity as an anti-inflammatory, anticancer, or antimicrobial agent. Studies have shown that similar compounds exhibit neuroprotective and anti-neuroinflammatory properties .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazinyl group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s structure allows it to interact with cellular membranes and proteins, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of benzothiophene and pyrimidine rings

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H24N4OS/c1-20(2,3)12-9-10-14-15(11-12)26-17-16(14)18(25)24(19(22-17)23-21)13-7-5-4-6-8-13/h4-8,12H,9-11,21H2,1-3H3,(H,22,23)

InChI Key

LFYGGOABDXCZAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4

Origin of Product

United States

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